molecular formula C18H30O6 B085447 7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane CAS No. 182-01-4

7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane

Cat. No. B085447
CAS RN: 182-01-4
M. Wt: 342.4 g/mol
InChI Key: JRYHDZOSVUAAJC-UHFFFAOYSA-N
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Description

7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane, commonly known as HAST, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. HAST has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

HAST has been studied for its potential applications in different scientific fields. In the field of material science, HAST has been used in the synthesis of new polymers and as a template for the formation of metal-organic frameworks. In the field of analytical chemistry, HAST has been used as a stationary phase in gas chromatography, where it has shown high selectivity and efficiency in the separation of different compounds. HAST has also been studied for its potential applications in drug delivery systems, where it has shown promising results in the controlled release of drugs.

Mechanism Of Action

The mechanism of action of HAST is not fully understood, but it is believed to interact with different molecules through hydrogen bonding and electrostatic interactions. HAST has a rigid and bulky structure, which allows it to form stable complexes with different molecules.

Biochemical And Physiological Effects

HAST has shown low toxicity and has been found to be biocompatible with different cell lines. In vitro studies have shown that HAST can interact with different biomolecules, including proteins, nucleic acids, and lipids. HAST has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

HAST has several advantages for lab experiments, including its high yield in synthesis, stability, and low toxicity. However, HAST has some limitations, including its high cost and limited availability. HAST is also sensitive to moisture and air, which can affect its stability and properties.

Future Directions

There are several future directions for the study of HAST. One potential direction is the synthesis of new derivatives of HAST with different functional groups, which can expand its potential applications. Another direction is the study of the interaction of HAST with different biomolecules, which can provide insights into its mechanism of action and potential applications in drug delivery systems. Additionally, the study of HAST in different environments, such as in vivo studies, can provide further understanding of its biochemical and physiological effects.

Synthesis Methods

HAST can be synthesized using different methods, including the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromooctane in the presence of potassium carbonate. The reaction yields HAST as a white solid with a high yield. Other methods include the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromo-3,6-dioxaoctane in the presence of cesium carbonate or the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromo-3,6-dioxaoctane in the presence of sodium hydride.

properties

CAS RN

182-01-4

Product Name

7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

IUPAC Name

7,8,15,16,23,24-hexaoxatrispiro[5.2.59.2.517.26]tetracosane

InChI

InChI=1S/C18H30O6/c1-4-10-16(11-5-1)19-21-17(12-6-2-7-13-17)23-24-18(22-20-16)14-8-3-9-15-18/h1-15H2

InChI Key

JRYHDZOSVUAAJC-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2

Canonical SMILES

C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2

Other CAS RN

182-01-4

Origin of Product

United States

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